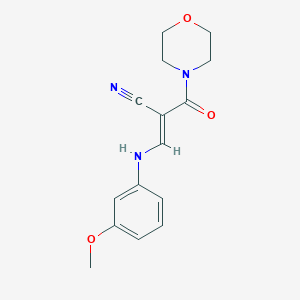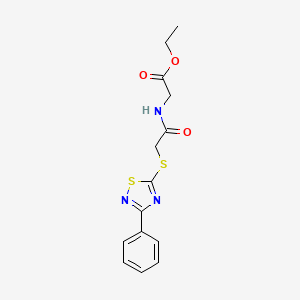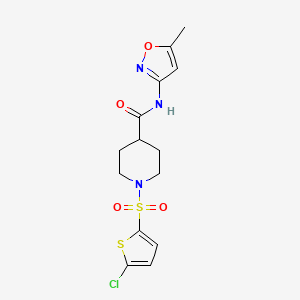![molecular formula C14H17ClN2O B2529463 N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide CAS No. 2305489-48-7](/img/structure/B2529463.png)
N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP belongs to the class of piperidine compounds and is considered a potent and selective dopamine D3 receptor antagonist.
Wirkmechanismus
N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide's mechanism of action involves its ability to bind to and block the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. This pathway is involved in reward processing and plays a crucial role in addiction and other disorders. By blocking the D3 receptor, N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide can modulate the activity of the mesolimbic pathway and potentially reduce the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide's effects on the brain and body are still being studied, but it has been found to have a significant impact on dopamine signaling. Dopamine is a neurotransmitter that plays a critical role in reward processing and motivation. N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide's ability to block the D3 receptor suggests that it may reduce the rewarding effects of drugs of abuse and potentially reduce drug-seeking behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide's selectivity for the dopamine D3 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its potency and specificity also make it challenging to work with, and caution must be taken when using it in experiments. Additionally, the cost of N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide can be prohibitive, limiting its use in some research settings.
Zukünftige Richtungen
N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide's potential therapeutic applications and its mechanism of action make it an exciting area of research. Future studies may focus on developing more potent and selective dopamine D3 receptor antagonists or exploring the use of N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide in combination with other drugs to treat addiction and other disorders. Additionally, research may investigate the potential of N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide to modulate other neurotransmitter systems and its effects on other physiological processes.
Synthesemethoden
N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 3-chlorophenylpiperidine with acryloyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of various disorders such as drug addiction, schizophrenia, and Parkinson's disease. It has been found to be a potent antagonist of the dopamine D3 receptor, which is implicated in the reward pathway of the brain. N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide's ability to block this receptor suggests its potential as a treatment for drug addiction and other disorders associated with the reward pathway.
Eigenschaften
IUPAC Name |
N-[1-(3-chlorophenyl)piperidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-2-14(18)16-12-6-4-8-17(10-12)13-7-3-5-11(15)9-13/h2-3,5,7,9,12H,1,4,6,8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMBRSVRYHXTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCN(C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2529380.png)
![N-butyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2529381.png)

![3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2529385.png)
![8-(4-Chlorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2529387.png)
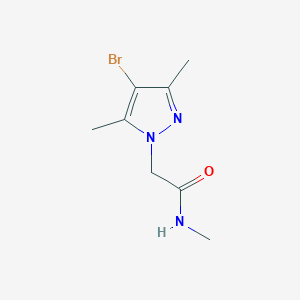
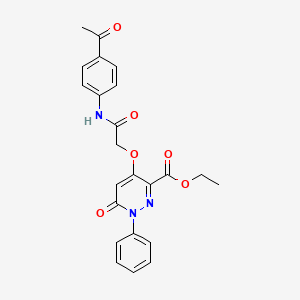

![4-butyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2529394.png)
![3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2529395.png)
